molecular formula C12H18N2O B2905094 [(2R)-4-苄基吗啉-2-基]甲胺 CAS No. 214273-17-3

[(2R)-4-苄基吗啉-2-基]甲胺

货号: B2905094
CAS 编号: 214273-17-3
分子量: 206.289
InChI 键: CKZVBXBEDDAEFE-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[(2R)-4-benzylmorpholin-2-yl]methanamine” is a chemical compound with the CAS Number: 214273-17-3 . It has a molecular weight of 206.29 and its IUPAC name is ®- (4-benzylmorpholin-2-yl)methanamine . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O/c13-8-12-10-14 (6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is typically in liquid form . More detailed physical and chemical properties might be found in its Material Safety Data Sheet (MSDS) .

科学研究应用

抗抑郁活性偏向激动剂

[(2R)-4-苄基吗啉-2-基]甲胺衍生物已被探索为抗抑郁药物候选物的潜力。Sniecikowska 等人的研究。(2019)和(2020)已证明某些衍生物充当血清素 5-HT1A 受体的“偏向激动剂”。这些化合物选择性地刺激 ERK1/2 磷酸化而不是其他途径,这可能导致具有更少副作用的强效抗抑郁样活性。这些发现为开发新的抗抑郁药物提供了一个有希望的途径(Sniecikowska 等人,2019) (Sniecikowska 等人,2020)

有机合成中的催化应用

该化合物及其衍生物已用于催化应用。Roffe 等人。(2016)证明了 1-(3-(吡啶-2-基)苯基)甲胺衍生物在 C-H 键活化中生成不对称 NCN' 钳形钯环的效用。这些化合物在钯环保持在 Pd(II) 状态的反应中表现出良好的催化活性和选择性(Roffe 等人,2016)

抗菌和抗真菌应用

Visagaperumal 等人。(2010)合成了 [(2R)-4-苄基吗啉-2-基]甲胺的各种衍生物,并评估了它们的抗菌和抗真菌活性。研究发现,这些化合物对细菌和真菌菌株表现出不同程度的活性,突出了它们在抗菌治疗中的潜力(Visagaperumal 等人,2010)

在抗精神病应用中的潜力

Iwanami 等人。(1981)研究了 N,N-二取代乙二胺的苯甲酰胺,包括 [(2R)-4-苄基吗啉-2-基]甲胺的衍生物,作为抗精神病药的潜力。研究发现结构和活性之间有很好的相关性,表明它们可用于治疗精神病(Iwanami 等人,1981)

材料科学中的发光特性

侯等人。(2008)探索了含有 [(2R)-4-苄基吗啉-2-基]甲胺的金属有机骨架的发光特性。该研究突出了骨架的吸附能力和客体依赖的发光特性,表明在材料科学和传感器技术中的潜在应用(侯等人,2008)

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

作用机制

Mode of Action

As with the targets, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2R)-4-benzylmorpholin-2-yl]methanamine are not well documented. Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a compound. Understanding the pharmacokinetics of this compound will provide insights into its therapeutic potential .

属性

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of crude 4-benzyl-2-phthalimidomethylmorpholine (64 g) in ethanol (500 ml) was added hydrazine monohydrate (18 ml, 0.57 mol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (200 ml×3), the combined organic layer was dried over potassium carbonate and the solvent was distilled off to give crude 2-aminomethyl-4-benzylmorpholine (42.97 g). This compound was used for the subsequent reaction without purification.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-azidomethyl-4-benzylmorpholine (15 g) in toluene (40 ml) is added dropwise to a stirred solution of 70% sodium bis(2-methoxyethoxy)aluminum hydride in toluene (60 ml) cooled to -5° C. The reaction mixture is stirred at 25° C. for 1.5 hours and cooled to 10° C., and the excess of the reducing agent is decomposed by the cautious addition of 10% aqueous sodium hydroxide solution. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the title compound is obtained a an oil (11 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(4-Benzylmorpholin-2-yl)methanamine 2d (1.35 g, 6.50 mmol) was dissolved in 30 mL of ethanol followed by the addition of L-(−)-dibenzoyltartaric acid (2.34 g, 6.50 mmol). The reaction solution was heated to reflux for 10 minutes, then cooled down to room temperature, placed for 16 hours resulting in the formation of crystal and filtered. The filter cake was dissolved in 10 mL of water, added with 1 M aqueous sodium hydroxide solution to adjust pH to 9 and extracted with dichloromethane (30 mL×3). The combined organic phase was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound [(2R)-4-benzylmorpholin-2-yl]methanamine 15a (0.28 g, yield: 28.0%) as a light yellow oil liquid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-(−)-dibenzoyltartaric acid
Quantity
2.34 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。